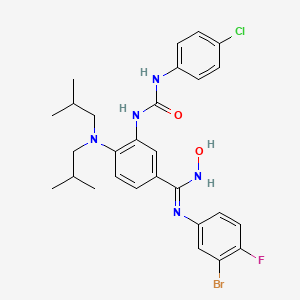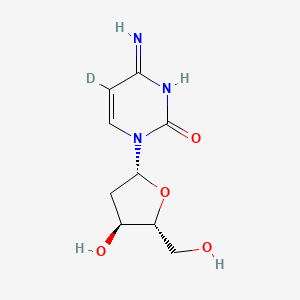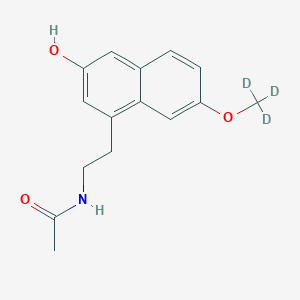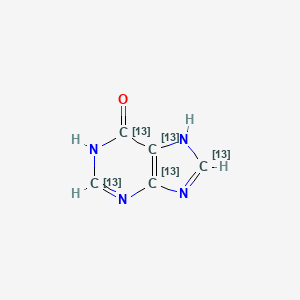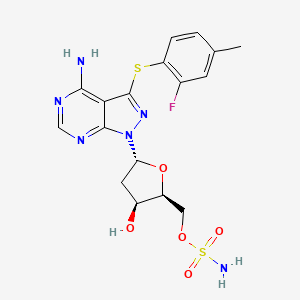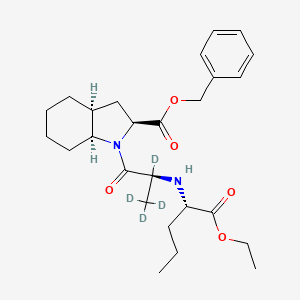
(1S)-Perindopril-d4 Benzyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-Perindopril benzyl ester-d4 is a deuterated derivative of perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the metabolic stability and alter the pharmacokinetic properties of the drug.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-Perindopril benzyl ester-d4 typically involves the esterification of perindopril with benzyl alcohol in the presence of a deuterating agent. The reaction is carried out under mild conditions to ensure the integrity of the stereochemistry at the 1S position. Common reagents used in this process include deuterated benzyl alcohol and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of (1S)-Perindopril benzyl ester-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and consistency.
化学反应分析
Types of Reactions
(1S)-Perindopril benzyl ester-d4 undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester and benzyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the ester group.
Major Products Formed
Hydrolysis: Produces perindopril and benzyl alcohol.
Oxidation: Can lead to the formation of benzaldehyde and other oxidized derivatives.
Substitution: Results in various substituted perindopril derivatives.
科学研究应用
(1S)-Perindopril benzyl ester-d4 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of perindopril.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of ACE inhibitors.
Medicine: Utilized in preclinical studies to evaluate the efficacy and safety of deuterated drugs.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the therapeutic profile of ACE inhibitors.
作用机制
The mechanism of action of (1S)-Perindopril benzyl ester-d4 involves the inhibition of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, the compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, decreased blood pressure, and reduced workload on the heart.
相似化合物的比较
Similar Compounds
Perindopril: The non-deuterated form of (1S)-Perindopril benzyl ester-d4.
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A non-esterified ACE inhibitor with a longer half-life.
Uniqueness
(1S)-Perindopril benzyl ester-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and potentially improve its pharmacokinetic properties compared to non-deuterated ACE inhibitors. This can lead to better therapeutic outcomes and reduced side effects.
属性
分子式 |
C26H38N2O5 |
|---|---|
分子量 |
462.6 g/mol |
IUPAC 名称 |
benzyl (2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
InChI |
InChI=1S/C26H38N2O5/c1-4-11-21(25(30)32-5-2)27-18(3)24(29)28-22-15-10-9-14-20(22)16-23(28)26(31)33-17-19-12-7-6-8-13-19/h6-8,12-13,18,20-23,27H,4-5,9-11,14-17H2,1-3H3/t18-,20-,21-,22-,23-/m0/s1/i3D3,18D |
InChI 键 |
ZNAYHAPFFQRGES-PTECYWEWSA-N |
手性 SMILES |
[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC |
规范 SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


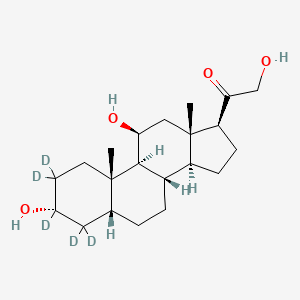

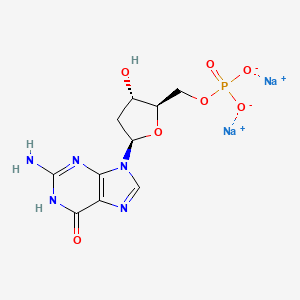
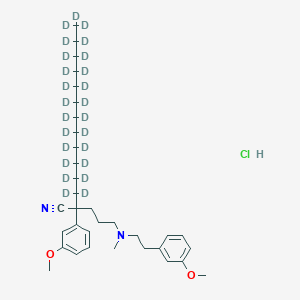
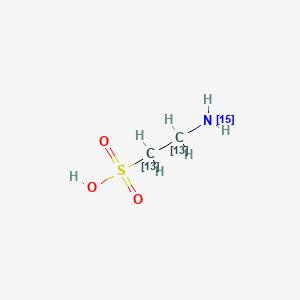
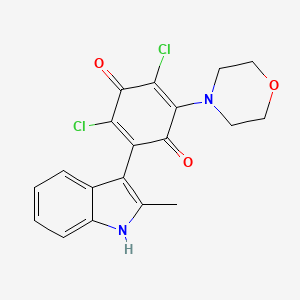
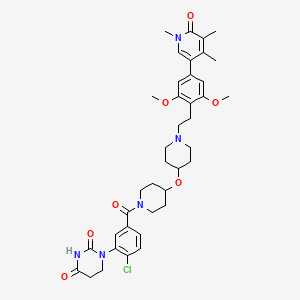
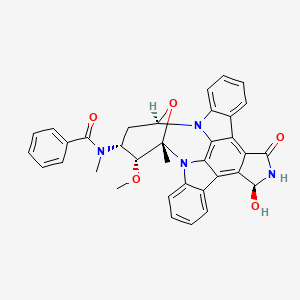
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
